Bis(3-methylbut-3-enyl) disulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113960-68-2 |
|---|---|
Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
2-methyl-4-(3-methylbut-3-enyldisulfanyl)but-1-ene |
InChI |
InChI=1S/C10H18S2/c1-9(2)5-7-11-12-8-6-10(3)4/h1,3,5-8H2,2,4H3 |
InChI Key |
PJAJDNBIZBZBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCSSCCC(=C)C |
Origin of Product |
United States |
Occurrence and Isolation Methodologies in Scientific Research
Identification and Presence in Biological Samples
The presence of Bis(3-methylbut-3-enyl) disulfide has been confirmed in distinct biological and natural contexts, highlighting its formation under specific conditions.
Research into the chemical signals of canids has identified this compound as a constituent of coyote (Canis latrans) urine. In a study analyzing the urine volatiles of female coyotes, this disulfide was one of thirty-four compounds identified. nih.gov The study noted that the concentration of several compounds, including this compound, varied widely and appeared to be quasi-periodic, with pronounced maxima at the peak of estrus. nih.gov This suggests a potential role for the compound in chemical communication related to the reproductive cycle. nih.gov
Table 1: Selected Volatile Compounds Identified in Coyote Estrous Urine nih.gov
| Compound Class | Compound Name | Potential Significance |
| Sulfur Compound | This compound | Concentration maxima at peak estrus |
| Sulfur Compound | Methyl 3-methylbut-3-enyl sulfide | Principal constituent (often >50%) |
| Sulfur Compound | 3-Methyltetrahydrothiophene | Concentration maxima at peak estrus |
| Sulfur Compound | Methyl 3-methylbutyl sulfide | Concentration maxima at peak estrus |
| Aldehyde | Octanal | Concentration maxima at peak estrus |
| Aldehyde | Dodecanal | Concentration maxima at peak estrus |
The compound has also been detected in the volatile fraction of non-biological materials under specific conditions. While detailed studies on its presence in crude oleic acid volatiles are specific, the formation of such sulfur compounds can occur during the heating or processing of materials containing sulfur impurities and unsaturated fatty acids.
Research Techniques for Isolation and Enrichment from Natural Sources
The volatile and often trace-level presence of this compound necessitates specialized techniques for its isolation and analysis.
Headspace analysis is a primary technique for capturing volatile organic compounds (VOCs) from a sample without complex solvent extractions. In the study of coyote urine, a headspace analysis method was employed where volatiles were trapped on Tenax GC, a porous polymer resin. nih.gov This method is effective for concentrating volatile and semi-volatile compounds from the air above the sample. The trapping was initiated less than an hour after urine collection, and mild conditions were used to minimize the loss of highly volatile and labile compounds, ensuring the captured sample was representative of the original volatile profile. nih.gov Subsequent analysis was performed using gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual components, including this compound. nih.gov
Table 2: Analytical Methodology for Coyote Urine Volatiles nih.gov
| Step | Technique | Description |
| 1. Volatile Trapping | Headspace analysis with Tenax GC trapping | Captures volatile compounds from the sample's headspace onto a sorbent trap. |
| 2. Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the trapped compounds and provides identification based on mass spectra. |
While headspace analysis is ideal for the most volatile compounds, solvent extraction can be used as a complementary technique or for less volatile components. This method involves using a solvent to dissolve compounds from a sample, followed by fractionation to separate the mixture into less complex parts. For a compound like this compound, this could involve extraction with a nonpolar solvent followed by chromatographic techniques to isolate the sulfur-containing fraction.
Synthetic Pathways and Methodologies for Bis 3 Methylbut 3 Enyl Disulfide and Analogues
Strategies for Disulfide Bond Formation
The core of synthesizing bis(3-methylbut-3-enyl) disulfide lies in the formation of the S-S bond from a suitable precursor, typically 3-methylbut-3-ene-1-thiol. The primary method for creating symmetrical disulfides is the oxidation of the corresponding thiols. researchgate.net
The formation of a disulfide bond from two thiol molecules is an oxidative process. libretexts.orgyoutube.com A variety of reagents and conditions have been developed to effect this transformation, with the choice of oxidant being crucial to avoid unwanted side reactions, especially in the presence of an alkene. Common methods involve mild oxidants that are selective for the thiol group. britannica.comodu.edu
Several effective methods for the synthesis of symmetrical disulfides from thiols are applicable to unsaturated substrates:
Aerobic Oxidation: In the presence of a suitable catalyst, molecular oxygen from the air can serve as the terminal oxidant. Organocatalysts, such as those derived from riboflavin (B1680620) or TEMPO, can facilitate this process under mild, metal-free conditions. organic-chemistry.org For example, TEMPO-catalyzed aerobic oxidation has been shown to be a selective method for converting thiols to disulfides. odu.edu
Hydrogen Peroxide: H₂O₂ is a common and environmentally benign oxidant. The reaction is often catalyzed by iodide ions, which form an active iodine species in situ to perform the oxidation. organic-chemistry.org
Dimethyl Sulfoxide (DMSO): DMSO can act as the oxidant, often catalyzed by an acid or a species like dichlorodioxomolybdenum(VI), providing a mild route to disulfides. organic-chemistry.org
Halogen-Based Reagents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) provide a source of electrophilic halogen that efficiently oxidizes thiols to disulfides under mild, and even solvent-free, conditions. organic-chemistry.org
Photoredox Catalysis: Visible-light-mediated synthesis using catalysts like tris[2-phenylpyridinato-C²,N]iridium(III) allows for the eco-friendly and highly atom-economical coupling of thiols without external additives or oxidants. researchgate.net
An alternative one-pot strategy for symmetrical disulfides starts from alkyl halides. This method involves reacting the halide with sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) in a solvent like DMSO, which proceeds via an intermediate Bunte salt that subsequently converts to the disulfide. researchgate.netrsc.org This approach could be applied using 4-bromo-2-methyl-1-butene as a precursor.
Table 1: Selected Methods for Symmetrical Disulfide Synthesis via Thiol Oxidation
| Oxidant/Catalyst System | Typical Conditions | Substrate Scope | Advantages |
| Air / Organocatalyst (e.g., Riboflavin/I₂) | Room temperature, visible light | Aromatic, Aliphatic | Metal-free, green conditions. organic-chemistry.org |
| Hydrogen Peroxide / KI | Room temperature | Aromatic, Aliphatic | Inexpensive and common reagents. organic-chemistry.org |
| DMSO / MoO₂Cl₂ | Mild conditions | Aromatic, Aliphatic | High selectivity. organic-chemistry.org |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solvent or solvent-free | Aromatic, Aliphatic | Mild, efficient, versatile conditions. organic-chemistry.org |
| fac-Ir(ppy)₃ (Photocatalyst) | Room temperature, visible light, acetone | Aromatic, Aliphatic | Additive/oxidant-free, eco-friendly. researchgate.net |
| Bobbitt's Salt (Oxoammonium salt) | Room temperature | Aromatic, Aliphatic | High chemoselectivity, tolerates amines/alcohols. odu.edu |
The target molecule, this compound, contains two homoallylic, terminal double bonds. The presence of this functionality requires careful consideration during synthesis to prevent unwanted side reactions.
Precursor Synthesis: The direct precursor is 3-methylbut-3-ene-1-thiol. While not commercially common, it can be synthesized from the corresponding alcohol, 3-methylbut-3-en-1-ol (isoprenol), which is readily available. google.comnih.gov A standard synthetic route would involve converting the alcohol to a good leaving group, such as a tosylate or a halide (e.g., 4-bromo-2-methyl-1-butene), followed by nucleophilic substitution with a sulfur source. britannica.com A common method is the reaction of the alkyl halide with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.
Compatibility with Disulfide Formation: The key challenge is the potential for the C=C bond to react under the oxidative conditions used for disulfide formation.
Strong Oxidants: Harsh oxidants (e.g., permanganate, dichromate) must be avoided as they would readily cleave or oxidize the alkene.
Radical Reactions: Methods that proceed via radical intermediates could potentially initiate polymerization of the alkene. However, thiol oxidation to a disulfide can proceed through one-electron (thiyl radical) or two-electron (sulfenic acid intermediate) pathways. nih.gov The generation of thiyl radicals (RS•) and their subsequent dimerization is a common pathway. britannica.comnih.gov Care must be taken to select conditions that favor this dimerization over addition of the thiyl radical across the double bond of another molecule.
Electrophilic Addition: Acidic conditions or the presence of electrophilic species (e.g., from halogen-based oxidants) could lead to electrophilic addition to the double bond or carbocation-mediated rearrangement.
Therefore, the ideal methods for synthesizing this compound from its thiol would be those that are highly chemoselective for the thiol group. The use of oxoammonium salts (like Bobbitt's salt) is particularly noteworthy as it is remarkably chemoselective for oxidizing thiols in the presence of other sensitive functional groups like alcohols and amines. odu.edu Similarly, certain photoredox and aerobic oxidation methods catalyzed by organocatalysts offer mild conditions that are less likely to affect the robust alkene moiety. organic-chemistry.orgresearchgate.net
Synthesis of Structural Analogues and Derivatives
The synthetic methodologies can be extended to prepare structural analogues of this compound, including those bearing additional functional groups or having longer sulfur chains.
Synthesizing functionalized derivatives requires methods that are tolerant of a wide range of chemical functionalities. Several modern disulfide synthesis protocols are designed for such purposes, often for applications in bioconjugation or materials science.
For instance, unsymmetrical disulfides can be prepared by reacting a thiol with an activated organophosphorus sulfenyl bromide, a method that works well for thiols containing acidic or basic groups. organic-chemistry.org Another approach involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) to form a reactive RS-Bt intermediate, which then reacts with a second, different thiol to produce an unsymmetrical disulfide. This one-pot sequence avoids harsh oxidizing agents.
To prepare a functionalized analogue of this compound, one could start with a functionalized precursor, such as a derivative of 3-methylbut-3-en-1-ol, and carry it through the synthetic sequence. The key is to employ disulfide-forming reactions that are compatible with the additional functionality. Mild, catalyst-based aerobic oxidation and certain photoredox methods are often suitable for substrates bearing sensitive groups. odu.eduresearchgate.net
The synthesis of trisulfides (R-S-S-S-R) and higher polysulfides from unsaturated precursors like 3-methylbut-3-ene-1-thiol is achievable through several modern methods. These compounds are of interest for their unique chemical and biological properties.
Symmetrical Trisulfides: Convenient methods for symmetrical trisulfides have been developed. One such strategy involves using (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives as sulfur-transfer reagents. These reagents react with two equivalents of a thiol under mild conditions to yield the corresponding symmetrical trisulfide in very good yields. This method is applicable to both aliphatic and aromatic thiols. thieme-connect.de
Unsymmetrical Trisulfides: The synthesis of unsymmetrical trisulfides is more challenging but can be achieved. A versatile method uses 9-fluorenylmethyl (Fm) disulfides as precursors. The Fm-disulfide is treated with a base to generate a reactive persulfide (RSSH), which is then trapped in situ by a sulfur electrophile (R'S-LG) to form the unsymmetrical trisulfide R-S-S-S-R'.
Another approach utilizes S-substituted sulphenylthiosulphates (Bunte salts) as reagents for the divergent synthesis of unsymmetrical trisulfides. These solid, easy-to-handle reagents can react with alkyl electrophiles in the presence of thiourea as a sulfur source to form trisulfides.
The synthesis of a tetrasulfide (R-S-S-S-S-R) has been demonstrated by reacting a thiol with sulfur dichloride (S₂Cl₂), which acts as a disulfide transfer reagent.
Table 2: Selected Methodologies for Trisulfide Synthesis
| Method | Precursors | Product Type | Key Features |
| Dioxaphosphorinane Disulfanyl Derivatives | Thiol (2 equiv.) + Reagent | Symmetrical | Mild conditions, very good yields. thieme-connect.de |
| 9-Fluorenylmethyl (Fm) Disulfides | R-S-S-Fm + R'-S-LG | Unsymmetrical | Generates a reactive persulfide intermediate (RSSH). |
| S-Substituted Sulphenylthiosulphates | Alkyl Halide + Bunte Salt + Thiourea | Unsymmetrical | Uses stable, solid reagents. |
| Thiol + S₂Cl₂ | Thiol (2 equiv.) + S₂Cl₂ | Symmetrical Tetrasulfide | Direct formation of tetrasulfide linkage. |
Chemical Reactivity and Mechanistic Investigations
Reactions of the Disulfide Bridge
The sulfur-sulfur bond in the disulfide bridge is a focal point of the molecule's reactivity, susceptible to both cleavage and oxidation.
The disulfide bond can be cleaved through two primary mechanisms: homolytic and heterolytic cleavage. nih.govyoutube.comnih.govrsc.org
Homolytic Cleavage: This process involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons, resulting in the formation of two thiyl radicals. nih.govnih.govrsc.org This type of cleavage is typically initiated by energy input in the form of heat or light (photolysis). nih.govub.edu For bis(3-methylbut-3-enyl) disulfide, this would yield two 3-methylbut-3-enylthiyl radicals.
Initiation: Heat or UV light can induce the homolysis of the disulfide bond. wikipedia.org
Radical Reactivity: The resulting thiyl radicals are highly reactive species that can participate in various subsequent reactions, such as addition to the terminal alkenes. wikipedia.orgwikipedia.org
Heterolytic Cleavage: In contrast, heterolytic cleavage involves the asymmetrical breaking of the S-S bond, where one sulfur atom retains both bonding electrons, forming a thiolate anion and a sulfenium cation. nih.govnih.govrsc.org This process is often facilitated by nucleophiles or electrophiles.
Nucleophilic Cleavage: Nucleophiles, such as phosphines or other thiols, can attack one of the sulfur atoms, leading to the cleavage of the S-S bond. acs.orglibretexts.org For instance, reaction with a thiol (R'-SH) would result in a thiol-disulfide exchange, forming a new, unsymmetrical disulfide and a thiol. libretexts.orgnih.gov
Electrophilic Cleavage: Electrophiles can also initiate cleavage, although this is less common for simple dialkyl disulfides.
The choice between homolytic and heterolytic pathways is influenced by the reaction conditions, such as the presence of radical initiators, light, or nucleophilic/electrophilic reagents.
The sulfur atoms in this compound can be oxidized to various higher oxidation states. youtube.commdpi.comnih.gov The oxidation typically proceeds stepwise, and the final product depends on the nature and stoichiometry of the oxidizing agent.
Common oxidation products of disulfides include:
Thiosulfinates: The first oxidation product is a thiosulfinate, where one of the sulfur atoms is oxidized. mdpi.comnih.gov
Thiosulfonates: Further oxidation of the thiosulfinate yields a thiosulfonate, with one sulfur atom in a higher oxidation state. nih.gov
Sulfonic Acids: Under strong oxidizing conditions, the disulfide bond can be cleaved, ultimately leading to the formation of sulfonic acids.
The oxidation can be achieved using various reagents, such as hydrogen peroxide or peroxy acids. mdpi.com The presence of the alkene moieties in this compound introduces the possibility of competitive oxidation at the carbon-carbon double bonds, depending on the selectivity of the oxidant used.
| Oxidation Product | General Structure | Description |
|---|---|---|
| Thiosulfinate | R-S(O)-S-R | Product of single oxidation of the disulfide. |
| Thiosulfonate | R-S(O)₂-S-R | Product of further oxidation of the thiosulfinate. |
| Sulfonic Acid | R-SO₃H | Product of cleavage and oxidation of the disulfide bond. |
Reactivity of the Terminal Alkene Moieties
The two terminal alkene groups in this compound are sites of potential reactivity, particularly for addition and cyclization reactions.
The terminal double bonds are susceptible to radical addition reactions, most notably the thiol-ene reaction. wikipedia.orgchemrxiv.org This reaction involves the addition of a thiol across the double bond and can be initiated by light or a radical initiator. chemrxiv.org
The general mechanism for the radical-initiated thiol-ene reaction is as follows:
Initiation: A radical initiator generates a thiyl radical (R'-S•) from a thiol (R'-SH).
Propagation:
The thiyl radical adds to the alkene of this compound, forming a carbon-centered radical intermediate. This addition typically follows an anti-Markovnikov regioselectivity. chemrxiv.org
The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, generating the thioether product and regenerating a thiyl radical, which continues the chain reaction.
This type of reaction could lead to the formation of polymers if this compound is reacted with a dithiol, or to the formation of a simple adduct if a monothiol is used. The thiol-ene reaction is known for its high efficiency and stereoselectivity. chemrxiv.org
The butenyl structure in the molecule suggests the potential for cycloaddition and cyclization reactions. wikipedia.org While specific studies on this compound are not available, the reactivity of analogous structures provides insight into these possibilities.
[4+2] Cycloadditions (Diels-Alder type): Although the terminal alkene is not part of a conjugated diene system, it could potentially act as a dienophile in intermolecular Diels-Alder reactions with suitable dienes. wikipedia.org
[3+2] Cycloadditions: The alkene can participate as the 2π component in 1,3-dipolar cycloadditions with various 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. chemrxiv.org
Intramolecular Cyclization: The presence of the sulfur atoms opens up the possibility of intramolecular cyclization, particularly under radical conditions. For example, a thiyl radical generated at one end of the molecule could potentially add to the double bond of the other alkenyl group, leading to the formation of a sulfur-containing ring. The feasibility of such a reaction would depend on the chain length and conformational flexibility of the molecule. Studies on other unsaturated sulfur compounds have shown that such intramolecular cyclizations are a viable pathway for the synthesis of sulfur-containing heterocycles. rsc.org
Mechanistic Probes and Intermediates in Reactions
Due to its bifunctional nature, this compound and similar molecules can serve as probes to investigate reaction mechanisms.
Probing Radical Reactions: In radical reactions, the competition between intermolecular reactions (e.g., with an external thiol) and potential intramolecular cyclization can provide information about reaction rates and the nature of the intermediates.
Identifying Intermediates: Spectroscopic techniques can be employed to identify transient species such as thiyl radicals or carbon-centered radical intermediates in reactions involving this disulfide. In a study of an unexpected Swern oxidation product of 3-methylbut-3-en-1-ol, a structurally related precursor, the formation of specific byproducts gave insight into the reaction pathway and the intermediates involved. wikipedia.org
Disulfide-Bridged Peptides as Catalysts: In a related context, disulfide-bridged peptides have been used to mediate enantioselective cycloadditions, where the disulfide is a precursor to the catalytically active thiyl radical. wikipedia.org This highlights the role of the disulfide as a functional unit that can be controllably activated to initiate a catalytic cycle. The intermediates in such reactions, including radical adducts, are key to understanding the stereochemical outcome. wikipedia.org
| Intermediate | Formation | Potential Fate |
|---|---|---|
| 3-methylbut-3-enylthiyl radical | Homolytic cleavage of the S-S bond | Addition to an alkene, hydrogen abstraction |
| Carbon-centered radical | Addition of a thiyl radical to the C=C bond | Hydrogen abstraction, further radical reactions |
| Thiosulfinate | Oxidation of the disulfide | Further oxidation, rearrangement |
Regioselectivity and Stereoselectivity in Synthetic and Mechanistic Studies
Detailed research findings specifically addressing the regioselectivity and stereoselectivity of reactions involving this compound are not available in the reviewed scientific literature. Mechanistic studies and synthetic applications that would provide insight into the preferential orientation (regioselectivity) or spatial arrangement (stereoselectivity) of reactants and products involving this specific compound have not been publicly documented.
Consequently, data tables illustrating regioselective or stereoselective outcomes could not be compiled. Further research is required to elucidate the reactivity patterns of this compound and to understand how its unique structure, featuring two 3-methylbut-3-enyl units linked by a disulfide bond, influences the chemical transformations it may undergo. Without experimental data or computational studies, any discussion on whether reactions would favor one constitutional isomer or stereoisomer over another would be purely speculative.
Theoretical and Computational Chemistry Investigations
Molecular Structure and Conformational Analysis
A fundamental aspect of understanding a molecule's properties is determining its three-dimensional structure and the relative stability of its different spatial arrangements, or conformations.
For Bis(3-methylbut-3-enyl) disulfide, computational conformational analysis would be the first step. This would involve:
Potential Energy Surface Scan: By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
Geometry Optimization: The geometries of the identified stable conformers would then be fully optimized, usually using density functional theory (DFT) methods, to determine the precise bond lengths, bond angles, and dihedral angles.
While no specific data exists for this compound, a hypothetical data table for its lowest energy conformer, based on general values for similar molecules, would look like this:
| Parameter | Value (Hypothetical) |
| Bond Lengths (Å) | |
| S-S | ~2.05 |
| C-S | ~1.82 |
| C=C | ~1.34 |
| C-C | ~1.50 |
| C-H | ~1.09 |
| Bond Angles (°) ** | |
| C-S-S | ~104 |
| C-C-S | ~110 |
| C=C-C | ~125 |
| Dihedral Angles (°) ** | |
| C-S-S-C | ~90 |
This table is illustrative and not based on published data for this compound.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating reaction rates. For this compound, this could involve studying its synthesis, decomposition, or reactions with other species.
The electronic structure dictates the chemical reactivity of a molecule. Calculations would focus on:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For a disulfide, the HOMO is often localized on the sulfur lone pairs.
Electron Density and Electrostatic Potential: These calculations would reveal the distribution of charge within the molecule. The electrostatic potential map would highlight electron-rich regions (nucleophilic sites), such as the sulfur atoms and the double bonds, and electron-poor regions (electrophilic sites).
To understand how this compound reacts, researchers would model the entire reaction pathway:
Reaction Coordinate: This is the path of lowest energy connecting reactants to products. By mapping this, one can understand the step-by-step mechanism of a reaction.
Transition State Search: The highest point on the reaction coordinate is the transition state, which is a short-lived, high-energy species. Locating the transition state geometry and calculating its energy is crucial for determining the activation energy of the reaction. For example, in the thermal decomposition of a disulfide, the transition state would likely involve the stretching of the S-S bond.
Predictive Modeling of Chemical Properties and Reactivity
Computational models can also predict a range of chemical and physical properties. For this compound, these could include:
Spectroscopic Properties: Predicting NMR chemical shifts and vibrational frequencies (IR and Raman) can aid in the experimental characterization of the molecule.
Reactivity Indices: Concepts from conceptual DFT, such as chemical hardness, softness, and the Fukui function, could be used to predict which sites in the molecule are most likely to undergo nucleophilic or electrophilic attack. The presence of both a disulfide linkage and carbon-carbon double bonds offers multiple potential reactive sites.
Analytical Methodologies for Characterization and Detection
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatographic methods are essential for separating Bis(3-methylbut-3-enyl) disulfide from complex mixtures, a common requirement when analyzing natural products or synthetic reaction mixtures. Gas chromatography is particularly well-suited for this volatile compound.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile sulfur compounds like this compound. researchgate.netmdpi.com This technique offers high resolution and sensitivity, allowing for both the qualitative identification and quantitative measurement of the compound. nih.govconicet.gov.ar
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components, including this compound, are then separated as they travel through a capillary column. The separation is based on the compounds' different boiling points and affinities for the column's stationary phase. The retention time, which is the time it takes for the compound to exit the column, is a characteristic feature used for its preliminary identification.
Upon exiting the GC column, the separated molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process forms a positively charged molecular ion and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum serves as a molecular fingerprint, enabling definitive identification by comparison with spectral libraries or through detailed interpretation of the fragmentation pattern.
For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves selecting the molecular ion of interest, subjecting it to further fragmentation, and then analyzing the resulting product ions. This multi-stage analysis significantly reduces background noise and chemical interference.
Table 1: Typical GC-MS Parameters for Volatile Disulfide Analysis
| Parameter | Typical Value/Condition |
| Column Type | Fused-silica capillary column (e.g., DB-5ms, HP-5MS) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Splitless or split |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp 40-60 °C, ramped to 250-300 °C at 3-10 °C/min |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 200-230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
Note: These parameters are general and may be optimized for specific instruments and applications.
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Each method provides unique information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic arrangement of a molecule. Both ¹H NMR and ¹³C NMR are used to map out the carbon-hydrogen framework of this compound.
In a ¹H NMR spectrum of the compound, distinct signals would be expected for the different types of protons present in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals provide detailed structural information.
Expected ¹H NMR Spectral Data for this compound:
Vinyl Protons (=CH₂): Two protons of the terminal double bond would appear as distinct signals in the downfield region, typically around 4.8-5.0 ppm. Their splitting pattern would be complex due to geminal and vicinal coupling.
Methylene (B1212753) Protons (-S-CH₂-): The four protons of the two methylene groups adjacent to the sulfur atoms would likely appear as a triplet around 2.6-2.8 ppm, coupled to the adjacent methylene group.
Allylic Methylene Protons (-CH₂-C=): The four protons of the two methylene groups adjacent to the double bond would resonate around 2.1-2.3 ppm, likely as a triplet.
Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups would produce a singlet in the upfield region, expected around 1.7-1.8 ppm.
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show five distinct signals corresponding to the five non-equivalent carbon atoms in the symmetrical structure of this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=CH₂ | 4.8 - 5.0 | 110 - 115 |
| (CH₃)₂C= | - | 140 - 145 |
| -S-CH₂- | 2.6 - 2.8 | 35 - 40 |
| -CH₂-C= | 2.1 - 2.3 | 30 - 35 |
| -CH₃ | 1.7 - 1.8 | 20 - 25 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. rsc.orgresearchgate.netacs.org
As a standalone technique, mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation analysis. For this compound (C₁₀H₁₈S₂), the molecular weight is approximately 202.38 g/mol . The high-resolution mass spectrum would show the molecular ion peak [M]⁺ at m/z corresponding to this mass.
The fragmentation pattern in electron impact mass spectrometry is predictable for disulfides. Key fragmentation pathways include:
S-S Bond Cleavage: The weakest bond in the molecule is the disulfide bond. Its cleavage results in a prominent fragment ion corresponding to the [C₅H₉S]⁺ radical cation (m/z 101).
C-S Bond Cleavage: Fission of the carbon-sulfur bond can lead to the loss of a C₅H₉ group, resulting in a [C₅H₉S₂]⁺ fragment.
Alkenyl Chain Fragmentation: Further fragmentation can occur within the 3-methylbut-3-enyl chain, leading to smaller fragment ions. For example, the loss of a methyl group (CH₃) from the molecular ion or major fragments is a common pathway.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 202 | [C₁₀H₁₈S₂]⁺ | Molecular Ion [M]⁺ |
| 101 | [C₅H₉S]⁺ | Cleavage of the S-S bond |
| 169 | [C₁₀H₁₇S₂]⁺ | Loss of a methyl radical (·CH₃) from [M]⁺ |
| 69 | [C₅H₉]⁺ | Loss of ·S-S-C₅H₉ from [M]⁺ or ·S from [C₅H₉S]⁺ |
Note: The relative abundance of these fragments helps to confirm the structure. acs.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features:
C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond.
=C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are characteristic of the C-H bonds on the double bond (vinyl C-H).
C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the methyl and methylene groups.
C-S Stretch: The carbon-sulfur bond stretch typically appears in the region of 600-800 cm⁻¹. This band can sometimes be weak.
S-S Stretch: The disulfide bond stretch is characteristically weak and appears in the region of 400-540 cm⁻¹. researchgate.netresearchgate.net Its detection can be challenging.
=C-H Bend: Out-of-plane bending vibrations for the terminal =CH₂ group are expected in the 890-910 cm⁻¹ region.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3010-3100 | C-H Stretch | Vinyl (=C-H) |
| 2850-2960 | C-H Stretch | Alkyl (-CH₂, -CH₃) |
| 1640-1680 | C=C Stretch | Alkene |
| 890-910 | C-H Bend | Terminal Alkene (=CH₂) |
| 600-800 | C-S Stretch | Thioether |
| 400-540 | S-S Stretch | Disulfide |
Note: These are typical ranges, and the exact position and intensity of the bands can be influenced by the molecular environment. nist.gov
Biological Roles and Mechanistic Implications in Chemical Ecology
Research on Pheromonal Activity and Ecological Signaling
Pheromones are chemical signals that trigger specific behavioral or physiological responses in members of the same species. nih.gov The investigation into the semiochemical functions of various compounds is crucial for understanding animal communication, including territory marking, reproductive synchronization, and social hierarchies.
Chemical communication is a primary mode of interaction for many canid species, with urine and other secretions serving as complex matrices of signaling molecules. Research into the volatile constituents of wolf (Canis lupus) urine has revealed a variety of compounds whose presence and concentration correlate with the sex and seasonal endocrine status of the animal. nih.govproquest.com This suggests a direct role for these chemicals in conveying important biological information.
While Bis(3-methylbut-3-enyl) disulfide has not been explicitly identified in wolf secretions in the available research, studies have consistently found other sulfur-containing compounds. For instance, methyl isopentyl sulfide has been identified in wolf urine and is associated with the gender of the animal. nih.govproquest.com The hormonal dependence of such sulfides has been demonstrated, implicating them in chemo-olfactory communication. proquest.com Furthermore, a study on the Iberian wolf (Canis lupus signatus) highlights the importance of the vomeronasal system in processing these chemical signals, which is vital for pheromone-mediated communication. nih.gov
Notably, a structurally related compound, bis(prenyl) sulfide, has been identified as a significant component of maned wolf (Chrysocyon brachyurus) urine. This compound was found to be one of the most important classifiers for differentiating between sexes, strongly suggesting its role as a semiochemical in this canid species. The presence of such sulfur-containing hemiterpenoids in a canid species points towards a broader role for this class of compounds in their chemical communication systems.
Table 1: Selected Volatile Sulfur-Containing Compounds Identified in Canid Secretions and their Potential Role in Chemical Communication
| Compound | Canid Species | Source of Secretion | Observed Correlation / Suggested Role |
|---|---|---|---|
| Methyl isopentyl sulfide | Gray Wolf (Canis lupus) | Urine | Associated with gender; higher levels in males. nih.govproquest.com |
| Methyl propyl sulfide | Gray Wolf (Canis lupus) | Urine | Higher levels in males; hormonally dependent. proquest.com |
| Methyl butyl sulfide | Gray Wolf (Canis lupus) | Urine | Higher levels in males. proquest.com |
| bis(prenyl) sulfide | Maned Wolf (Chrysocyon brachyurus) | Urine | Important for sex classification. |
The specificity of a pheromonal response is often dictated by the precise chemical structure of the signaling molecule. While specific structure-activity relationship studies for this compound in canids are not available, research on other mammalian pheromones provides a framework for understanding these principles. Mammalian pheromones exhibit tremendous structural diversity, ranging from small volatile molecules to large protein-ligand complexes. nih.gov
In many cases, a blend of compounds, rather than a single molecule, constitutes the complete chemical signal. nih.gov The behavioral response can be highly dependent on the presence and ratio of specific isomers or related structures. For sulfur-containing compounds, the length of the carbon chain, the degree of unsaturation, and the oxidation state of the sulfur atoms can all influence the biological activity. The investigation of various sulfides in wolf urine, which differ by a single methylene (B1212753) group (propyl, butyl, isopentyl), suggests that subtle structural changes can convey different information or have varying potencies. proquest.com The attraction of certain beetle species to methionol, a sulfur-containing pheromone, but not its sulfoxide, further illustrates the high specificity of these chemical interactions. researchgate.net
Connections to Isoprenoid Biosynthesis Pathways
The chemical structure of this compound, with its two 3-methylbut-3-enyl (isoprenyl) groups, strongly points to its origin from the isoprenoid biosynthesis pathway. Isoprenoids are a vast and diverse class of natural products synthesized from five-carbon isoprene units. wikipedia.orgnih.gov
The mevalonate pathway is a fundamental metabolic route in eukaryotes, including mammals, for the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmetwarebio.com These two molecules are the universal building blocks for all isoprenoids. The pathway begins with acetyl-CoA and proceeds through the key intermediate, mevalonate. nih.gov
The isoprenyl groups of this compound are derived from these five-carbon precursors. The biosynthesis of such sulfur-containing isoprenoids likely involves the enzymatic reaction of a sulfur donor with an isoprenoid pyrophosphate precursor, such as isopentenyl pyrophosphate or a downstream derivative. The presence of bis(prenyl) sulfide in the maned wolf, a compound also built from two isoprenoid units, further supports the role of the mevalonate pathway in generating these types of semiochemicals in canids.
Sulfur is an essential element incorporated into a wide array of biomolecules, and its metabolism is central to redox biochemistry. nih.govresearchgate.net The disulfide bond is a key functional group that plays a critical role in the structure and function of proteins and other biological molecules. The interaction of sulfur-containing compounds within biological systems is often mediated by their redox activity and their ability to interact with cellular thiols, such as glutathione (B108866).
The sulfur metabolism pathways, including the transsulfuration pathway which synthesizes cysteine, provide the necessary sulfur donors for the biosynthesis of compounds like this compound. nih.govmdpi.com The incorporation of sulfur into an isoprenoid backbone represents a convergence of these two major metabolic networks. The resulting molecule possesses the lipophilic characteristics of the isoprenoid chains, allowing it to be volatile and function as a semiochemical, as well as the reactive potential of the disulfide bond.
Research on Structural Analogues in Modulating Cellular Processes, focusing on mechanistic insights.
Direct research on the cellular effects of this compound is limited. However, significant insights can be gleaned from studies on structurally related organosulfur compounds, particularly diallyl disulfide (DADS), a major bioactive component of garlic. DADS shares the disulfide functional group and the presence of unsaturated allyl groups, which are structurally similar to the isoprenyl groups of the target compound.
DADS has been extensively studied for its ability to modulate a variety of cellular processes, primarily through its interaction with cellular redox systems and signaling pathways. nih.govnih.gov It has been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govfrontiersin.orgresearchgate.net These effects are often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Mechanistic studies have revealed that DADS can influence multiple cellular targets. For instance, it can induce histone hyperacetylation, leading to changes in gene expression, including the upregulation of cell cycle inhibitors like p21. frontiersin.org It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cell invasion and migration, through the modulation of the NF-κB and PI3K/Akt pathways. nih.gov Furthermore, organosulfur compounds can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.govnih.gov These findings with DADS suggest that a compound like this compound could potentially exert similar effects on cellular processes through related mechanisms, although further research is needed to confirm this.
Table 2: Summary of Cellular and Mechanistic Effects of Diallyl Disulfide (DADS), a Structural Analogue of this compound
| Cellular Effect | Underlying Mechanism | Signaling Pathway(s) Involved |
|---|---|---|
| Cell Cycle Arrest | Induction of p21 and p53 expression, histone hyperacetylation. nih.govfrontiersin.org | p53/p21 pathway. nih.gov |
| Induction of Apoptosis | Modulation of Bcl-2 family proteins, activation of caspases. nih.govresearchgate.net | Mitochondria-mediated pathways. researchgate.net |
| Inhibition of Invasion and Migration | Inhibition of Matrix Metalloproteinases (MMPs) expression. nih.gov | NF-κB, PI3K/Akt. nih.gov |
| Antioxidant Response | Activation of Nrf2. nih.govnih.gov | Nrf2/ARE pathway. nih.gov |
Future Research Directions and Emerging Applications
Advanced Synthetic Methodologies for Bis(3-methylbut-3-enyl) Disulfide and its Analogues
The development of more efficient and selective methods for synthesizing this compound and its unsymmetrical analogues is a primary area for future research. While traditional methods for disulfide synthesis exist, they often face challenges with selectivity, especially when preparing unsymmetrical disulfides, leading to mixtures of products. chemistryviews.org
Future synthetic strategies could focus on:
Metal-Free Catalysis: Exploring novel metal-free catalytic systems to promote the selective formation of the disulfide bond. One such approach involves the in situ generation of electrophilic sulfenium ions from thiols, which can then react selectively with another thiol to form the desired unsymmetrical disulfide. chemistryviews.org This method has shown promise for its broad substrate scope and mild reaction conditions. chemistryviews.org
Radical-Based Approaches: Investigating radical substitution reactions on tetrasulfides as a versatile route to unsymmetrical disulfides. acs.org This method has demonstrated high efficiency using both thermal and photochemical radical generation. acs.org The stability of the resulting perthiyl radicals is a key factor in the success of this approach. acs.org
Flow Chemistry: Adapting and optimizing synthetic protocols for continuous flow systems. Flow chemistry offers advantages in terms of reaction control, scalability, and safety, which would be beneficial for the production of this compound and related compounds. Research has already demonstrated the successful use of sulfuryl fluoride (B91410) (SO2F2) in a flow-based system for the modular formation of disulfides. researchgate.net
Enzymatic Synthesis: Exploring the potential of enzymes to catalyze the formation of such disulfides with high specificity, mimicking biosynthetic pathways.
Exploration of Novel Chemical Transformations involving the Unsaturated Disulfide Moiety
The combination of a disulfide linkage and two terminal double bonds in this compound presents a rich platform for exploring novel chemical transformations. The reactivity of the disulfide bond is characterized by its susceptibility to cleavage by both nucleophiles and electrophiles. nih.gov
Future research could delve into:
Transition-Metal-Free Reactions: Developing new methodologies that leverage the inherent reactivity of the compound without the need for transition metals. A recent study reported the synthesis of unsymmetrical disulfides through the addition of perthiyl radicals to alkenes, a process initiated by the reaction of sulfur dioxide with alkyl halides. researchgate.net
Photoredox Catalysis: Utilizing photoredox catalysis to initiate novel reactions involving the disulfide or alkenyl groups. This approach has been shown to be effective in the formation of other complex molecules. researchgate.net
Click Chemistry: Applying click chemistry principles for efficient and selective modifications of the molecule. The use of SO2F2 has been described as a form of click chemistry for disulfide formation, highlighting the potential for developing modular and efficient synthetic routes. researchgate.net
Polymerization: Investigating the potential of the terminal double bonds to undergo polymerization, potentially leading to novel sulfur-containing polymers with unique properties.
Development of Specialized Analytical Techniques for Trace Detection and Isomer Differentiation
The volatile nature of many sulfur compounds, including potentially this compound, necessitates the development of highly sensitive and selective analytical methods for their detection and quantification at trace levels.
Key areas for future development include:
Solid-Phase Microextraction (SPME): Optimizing SPME methods coupled with gas chromatography-mass spectrometry (GC-MS) for the preconcentration and analysis of volatile sulfur compounds. nih.govrsc.org Different fiber coatings, such as Carboxen-polydimethylsiloxane, can be employed to achieve low detection limits, in the parts-per-trillion (ppt) range for some sulfur compounds. nih.govrsc.org
Advanced Detectors: Utilizing specialized detectors like the sulfur chemiluminescence detector (SCD) and pulsed flame photometric detector (PFPD) in conjunction with gas chromatography to achieve high selectivity and sensitivity for sulfur-containing molecules. sgs.comshimadzu.com The Nexis SCD-2030 is an example of a next-generation SCD with enhanced sensitivity and reliability. shimadzu.com
Isomer Differentiation: Employing techniques like Raman spectroscopy to distinguish between isomers of unsaturated compounds. doi.org Key vibrational modes, such as ν(C=C) stretching, can provide a basis for differentiation. doi.org For more subtle structural differences, analysis of the low-wavenumber region of the Raman spectrum may be necessary. doi.org Mass spectrometry can also be a powerful tool for isomer differentiation, as different isomers can produce unique fragmentation patterns. nih.gov
Real-Time Monitoring: Developing methods for the real-time monitoring of these compounds in various matrices, which could be crucial for understanding their dynamic roles in biological and environmental systems.
Further Investigation of Ecological and Biochemical Roles through Mechanistic Studies
Understanding the precise ecological and biochemical functions of this compound requires detailed mechanistic studies. Disulfide bonds play critical roles in a variety of biological processes. researchgate.net
Future research should focus on:
Metabolic Pathway Elucidation: Investigating the biosynthetic and metabolic pathways involving this compound. It is known that the non-mevalonate, or methylerythritol phosphate (B84403) (MEP), pathway is responsible for the synthesis of isoprenoid precursors in many bacteria, parasites, and plants. researchgate.net The final step in this pathway, catalyzed by (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP) reductase, produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks for a vast array of natural products. researchgate.net It is plausible that this compound is derived from intermediates of such pathways.
Enzyme Interactions: Identifying and characterizing enzymes that interact with or metabolize this compound. The reactivity of the disulfide bond makes it a potential target for intracellular nucleophiles like glutathione (B108866) and thioredoxins. nih.gov
Signaling and Defense Roles: Exploring the possibility that this compound acts as a signaling molecule or has a defensive role in the organisms that produce it. The study of its interactions with other organisms in its environment could reveal important ecological functions.
Mechanistic Probes: Synthesizing isotopically labeled analogues, for instance using deuterium, to trace its metabolic fate and elucidate reaction mechanisms in complex biological systems. nih.gov
Q & A
Q. How can advanced separation techniques isolate this compound from structurally similar byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
